Genistein 8-C-glucoside

Overview

Description

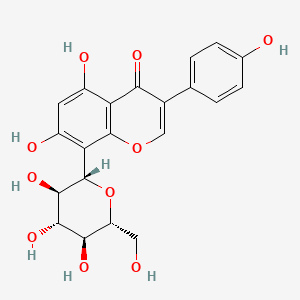

Genistein 8-C-glucoside is an isoflavone glycoside characterized by a β-D-glucopyranosyl moiety attached to the C-8 position of genistein (aglycone) via a stable C-glycosidic bond . Its molecular formula is C₂₁H₂₀O₁₀ (exact mass: 432.38), and it is naturally found in plants such as Dalbergia sissoo, Genista ephedroides, and Lupinus species . This compound exhibits significant antioxidant and anti-inflammatory activities, primarily attributed to its ability to inhibit reactive oxygen species (ROS) and lipid peroxidation . Additionally, it demonstrates pro-apoptotic effects by inducing mitochondrial membrane depolarization, making it relevant in cancer research . Unlike O-glycosides, its C-glycosidic bond confers metabolic stability, prolonging bioavailability and retention time in biological systems .

Preparation Methods

Chemical Synthesis of Genistein 8-C-Glucoside

Aldol Condensation and Oxidative Rearrangement

The first total synthesis of G8CG was reported in 2006, achieving a 39% overall yield from 2,4-di-O-benzylphloroacetophenone (4 ) . The process involves three critical stages:

-

C-Glycosylation and Chalcone Formation :

-

2,4-Di-O-benzylphloroacetophenone undergoes C-glycosylation via an O→C glycoside rearrangement to form the key intermediate 5 (96% yield).

-

Aldol condensation of 5 with appropriate aldehydes generates chalcone derivatives 6 and 7 .

-

-

Oxidative Cyclization to Isoflavones :

-

Chalcones 8 and 9 are treated with thallium(III) nitrate (Tl(NO₃)₃) to induce oxidative rearrangement into acetals.

-

Acid-catalyzed cyclization (e.g., HCl in dioxane) yields benzyl-protected isoflavones 10–13 .

-

-

Debenzylation :

This method remains a benchmark for chemical synthesis, though scalability is limited by the use of toxic reagents like Tl(NO₃)₃.

Biotechnological Production via Metabolic Engineering

De Novo Synthesis in Saccharomyces cerevisiae

Recent advances in synthetic biology enabled the first de novo production of G8CG in engineered S. cerevisiae (2024) . The pathway involves:

-

Naringenin Biosynthesis :

-

Introduction of phenylalanine ammonia-lyase (PAL2), cinnamate 4-hydroxylase (C4H), and cytochrome P450 reductase (ATR2) to convert phenylalanine into p-coumaric acid.

-

Co-expression of 4-coumaroyl-CoA ligase (4CL) and chalcone synthase (CHS) yields naringenin.

-

-

Genistein Production :

-

C-Glycosylation :

Table 1: Metabolic Engineering Parameters for G8CG Production

| Parameter | Value/Strain | Yield (mg/L) | Reference |

|---|---|---|---|

| Genistein titer | C800 + GmIFS/AtCPR | 23.33 | |

| G8CG titer | C800 + PlUGT43 | 10.03 | |

| Fermentation duration | 96 hours | – |

Enzymatic Glycosylation Using Plant-Derived Transferases

β-Glycosylation by E. perriniana Extracts

Crude enzymes from Epimedium perriniana efficiently catalyze β-glycosylation of genistein . Key steps include:

-

Reaction Conditions :

-

Product Characterization :

While this method avoids toxic solvents, low enzyme stability limits industrial adoption.

Analytical Validation of G8CG

High-Performance Liquid Chromatography (HPLC)

HPLC protocols for G8CG quantification are critical for yield optimization :

-

Column : YMC-Pack R&D ODS (250 × 4.6 mm, 5 μm).

-

Mobile Phase : 0.1% formic acid (A) and acetonitrile (B).

-

Gradient : 5% B (0 min) → 40% B (60 min).

Table 2: HPLC Retention Times for G8CG and Intermediates

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for G8CG Synthesis

Chemical Reactions Analysis

Types of Reactions

Genistein 8-C-glucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, reduced isoflavones, and substituted derivatives of this compound .

Scientific Research Applications

Anticancer Properties

G8CG has been extensively studied for its anticancer potential. Research indicates that it exhibits cytotoxic effects on various cancer cell lines, particularly those that are estrogen-dependent.

Cytotoxicity Studies

- Cell Lines : Studies have utilized SK-OV-3 (ovarian cancer) and CHO (Chinese hamster ovary) cell lines to evaluate the effects of G8CG.

- Findings :

- G8CG treatment resulted in a significant reduction in cell viability at concentrations above 20 µM, with a notable decrease of up to 61.1% in SK-OV-3 cells after 48 hours at 90 µM concentration .

- In CHO cells, G8CG induced apoptosis and DNA damage at higher concentrations while demonstrating antioxidant properties at lower doses (5-7.5 µM) .

Table: Cytotoxic Effects of Genistein 8-C-glucoside

| Cell Line | Concentration (µM) | % Cell Viability Reduction | Mechanism |

|---|---|---|---|

| SK-OV-3 | 90 | 61.1% | Induction of apoptosis |

| CHO | >10 | Significant reduction | DNA damage induction |

| NIH 3T3 | >20 | Significant reduction | Cytotoxic and genotoxic effects |

Antioxidant Activity

G8CG has shown promising antioxidant properties, which can protect against oxidative stress.

Cardiovascular Benefits

As a phytoestrogen, G8CG may have implications for cardiovascular health.

Research Insights

- Flavonoids like G8CG are known for their cardioprotective properties. Studies suggest that they can reduce oxidative stress and improve endothelial function, which is crucial for cardiovascular health .

- The compound's ability to modulate estrogen receptors may also contribute to its protective effects against atherosclerosis .

Potential for Diabetes Management

Recent studies have indicated that genistein derivatives can exhibit anti-diabetic properties.

Case Studies

- Research involving animal models has shown that glycosylated forms of genistein, including G8CG, may aid in lowering blood glucose levels and improving insulin sensitivity .

- The mechanisms underlying these effects involve modulation of glucose metabolism pathways and reduction of inflammation associated with diabetes .

Mechanism of Action

Genistein 8-C-glucoside exerts its effects through several mechanisms, including:

Induction of Apoptosis: The compound induces apoptosis by causing mitochondrial membrane depolarization and generating reactive oxygen species.

Protein-Tyrosine Kinase Induction: It activates protein-tyrosine kinases, leading to cell cycle arrest and inhibition of cell proliferation.

Inhibition of DNA Topoisomerase II: The compound inhibits DNA topoisomerase II, preventing DNA replication and transcription.

Suppression of Telomerase Activity: It suppresses telomerase activity, leading to telomere shortening and cell death.

Inhibition of Angiogenesis: The compound inhibits angiogenesis, reducing the blood supply to tumors and inhibiting their growth

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Isoflavone C-Glucosides

Puerarin (Daidzein 8-C-glucoside)

- Structure : Daidzein (aglycone) with a C-glucoside at position 7.

- Bioactivity: Puerarin is a major bioactive compound in Pueraria lobata, known for cardiovascular and neuroprotective effects . Unlike genistein 8-C-glucoside, puerarin lacks a hydroxyl group at the C-5 position, altering its receptor-binding specificity.

- Biosynthesis : Both compounds are synthesized via C-glucosylation, but puerarin is derived from daidzein, whereas this compound originates from genistein .

Key Difference :

Comparison with Flavone C-Glucosides

Vitexin (Apigenin 8-C-glucoside)

- Structure : Apigenin (aglycone) with a C-glucoside at position 8.

- Bioactivity : Vitexin exhibits anti-inflammatory and neuroprotective effects but lacks the isoflavone-specific estrogenic activity seen in genistein derivatives .

- Stability : Both compounds share C-glycosidic stability, but vitexin’s flavone backbone reduces interaction with estrogen receptors compared to isoflavones .

Key Difference :

Comparison with Genistein O-Glucosides

Genistein 7-O-Glucoside

- Structure : Genistein with an O-glucoside at position 5.

- Bioactivity : Similar antioxidant properties but lower metabolic stability due to O-glycosidic bond susceptibility to hydrolysis .

- Bioavailability : Rapidly metabolized in the gut, unlike the sustained release of this compound .

Key Difference :

Comparison with Positional Isomers

Genistein 6-C-Glucoside

- Structure : C-glucoside at position 6 instead of 8.

- Bioactivity : Reduced antioxidant efficacy compared to the 8-C isomer, likely due to steric hindrance affecting ROS scavenging .

- Natural Occurrence : Co-occurs with this compound in Lupinus species but at lower concentrations .

Key Difference :

| Property | This compound | Genistein 6-C-Glucoside |

|---|---|---|

| Glucoside Position | C-8 | C-6 |

| Antioxidant Capacity | Higher (IC₅₀: 10 μM) | Moderate (IC₅₀: 25 μM) |

| References |

Biological Activity

Genistein 8-C-glucoside (G8CG) is a glycosylated derivative of genistein, a well-known isoflavone predominantly found in soybeans. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy, antioxidant properties, and antimicrobial effects. This article reviews the current understanding of G8CG's biological activity based on diverse research findings.

This compound is characterized by its structure as a C-glycosyl compound with the molecular formula and a molecular weight of approximately 432.38 g/mol. It is classified under 7-hydroxyisoflavones and exhibits unique pharmacokinetic properties compared to its aglycone counterpart, genistein .

In Vitro Studies

Recent studies have highlighted the cytotoxic effects of G8CG on various cancer cell lines. For instance, Rucinska et al. (2016) demonstrated that G8CG inhibited the proliferation of SK-OV-3 ovarian carcinoma cells in a concentration-dependent manner. The study reported that treatment with 90 µM G8CG resulted in a 52% reduction in cell viability after 24 hours and 61.1% after 48 hours compared to control cells .

The apoptotic effects were also significant; at higher concentrations (50 or 90 µM), G8CG increased the percentage of apoptotic cells by approximately 29% (24 h) and 49% (48 h) compared to untreated controls. The combination treatment with genistein and G8CG showed enhanced efficacy, indicating a synergistic effect .

| Concentration (µM) | Cell Viability Reduction (%) | Apoptotic Cell Increase (%) |

|---|---|---|

| 90 G8CG (24h) | 52 | 29 |

| 90 G8CG (48h) | 61.1 | 49 |

| Combination (50 µM each) | Significant reduction observed | 40-64% depending on exposure time |

The mechanisms underlying the anticancer properties of G8CG involve the induction of oxidative stress and alterations in mitochondrial membrane potential. The treatment led to increased reactive oxygen species (ROS) levels and significant morphological changes indicative of apoptosis, such as nuclear condensation and membrane blebbing .

Antioxidant Properties

Genistein and its derivatives, including G8CG, exhibit notable antioxidant activities. Research indicates that G8CG can effectively scavenge free radicals, contributing to cellular protection against oxidative stress. In particular, studies have shown that G8CG is more effective than genistein alone in scavenging hypochlorous acid, which is a potent oxidant involved in inflammatory responses .

Antimicrobial Activity

G8CG also displays antimicrobial properties, which are significant for its potential therapeutic applications beyond oncology. It has been reported to inhibit the growth of various bacterial strains, potentially aiding in plant defense mechanisms against pathogens .

Bioavailability and Pharmacokinetics

The bioavailability of G8CG is an important consideration for its therapeutic use. Studies suggest that glycosylation may enhance the stability and absorption of isoflavones compared to their aglycone forms. However, research indicates that G8CG may be less bioavailable than genistein due to the need for deglycosylation before absorption can occur in the intestine .

Case Studies

- Ovarian Cancer Treatment : A case study involving SK-OV-3 cells highlighted that G8CG could serve as a promising candidate for ovarian cancer therapy due to its ability to induce apoptosis and inhibit cell proliferation effectively .

- Antioxidant Efficacy : Another study focused on the antioxidant capacity of G8CG demonstrated its superior ability to protect cells from oxidative damage compared to other flavonoids, suggesting potential applications in managing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. How can Genistein 8-C-glucoside be structurally identified in plant extracts?

this compound is typically identified using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for preliminary identification, as shown by its characteristic negative-ion ESI-MS peaks at m/z 197.8, 359.1, and 585.1 . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the C-glucosidic linkage at position 8, distinguishing it from O-glycosides. For example, the absence of anomeric proton signals in the ¹H-NMR spectrum confirms the C-glycosidic bond .

Q. What are the primary natural sources of this compound?

The compound has been isolated from Arum rupicola leaves, Lupinus luteus flowers, and Genista tridentata . Extraction involves methanol or ethanol-based solvents followed by fractionation using column chromatography. The presence of multiple hydroxyl groups (7 hydrogen bond donors) and a polar surface area of 177 Ų contributes to its solubility in polar solvents .

Q. What in vitro assays are used to evaluate its biological activity?

Cytotoxicity is commonly assessed using MCF-7 or T47D breast cancer cell lines, with IC₅₀ values determined via MTT or SRB assays. For example, Arum rupicola extracts containing this compound showed IC₅₀ values of 118.9–249.08 µg/mL against MCF-7 cells . Antioxidant activity is measured via DPPH radical scavenging or FRAP assays, with total phenol content quantified using Folin-Ciocalteu reagent .

Advanced Research Questions

Q. How does this compound induce mitochondrial-mediated apoptosis?

The compound triggers mitochondrial membrane depolarization, leading to cytochrome c release and caspase-3 activation. This mechanism is distinct from its aglycone counterpart (genistein), which primarily inhibits tyrosine kinases. The C-glucosidic bond enhances metabolic stability, prolonging its intracellular retention and apoptotic effects . Dose-dependent studies in S180 sarcoma cells revealed significant membrane depolarization at concentrations >10 µM, with radiosensitizing effects observed in combination therapies .

Q. How should researchers address contradictory cytotoxicity data across studies?

Discrepancies in IC₅₀ values (e.g., 118.9 µg/mL vs. 399.3 µg/mL in Arum rupicola fractions) arise from variations in extraction methods, solvent polarity, and cell line sensitivity . To mitigate this:

- Standardize extraction protocols (e.g., methanol vs. chloroform partitioning).

- Validate purity using HPLC-UV/DAD or LC-MS/MS .

- Include positive controls (e.g., etoposide for cytotoxicity assays) to calibrate inter-study variability .

Q. What experimental strategies optimize the isolation of this compound from complex matrices?

- Sample preparation : Use freeze-dried plant material to preserve labile glycosides.

- Chromatography : Employ reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid) for high-resolution separation .

- Detection : Combine UV absorption at 260 nm (characteristic of isoflavones) with MS/MS fragmentation patterns (e.g., m/z 432 → 270 for aglycone formation) .

Q. How does the C-glucosidic bond influence pharmacokinetics compared to O-glucosides?

The C-glycosidic linkage confers resistance to enzymatic hydrolysis by β-glucosidases, increasing oral bioavailability. In vivo studies show that C-glucosides like this compound have 3–5× longer half-lives than O-glycosides (e.g., genistin). This stability enhances its retention in target tissues, as demonstrated in radiolabeled tracer studies .

Q. Methodological Challenges and Solutions

Q. How can researchers validate the purity of this compound in synthetic or natural samples?

- Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., maleic acid) for absolute quantification .

- High-resolution MS : Confirm the exact mass (432.1388 Da) and isotopic pattern to rule out co-eluting impurities .

- X-ray crystallography : Resolve ambiguous stereochemistry at the five undefined stereocenters .

Q. What statistical approaches are recommended for dose-response studies?

- Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values.

- Apply one-way ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., solvent fractions vs. controls) .

- Report mean ± SEM and effect sizes to enhance reproducibility .

Properties

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2/t13-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWJJOYYZFELEZ-FFYOZGDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415186 | |

| Record name | Genistein 8-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66026-80-0 | |

| Record name | Genistein 8-C-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66026-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genistein 8-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.